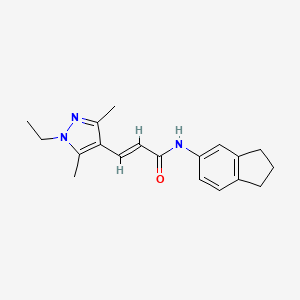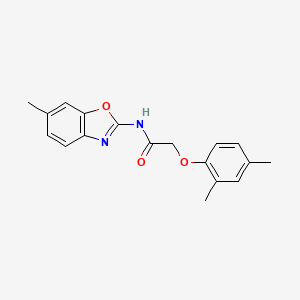![molecular formula C20H17Cl2N7O4 B10900093 N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10900093.png)
N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and benzyl groups
Méthodes De Préparation
The synthesis of N3-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole and isoxazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and continuous flow reactors .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or chlorinating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
N~3~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of N3-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to N3-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE include:
- 1-(3,4-DICHLOROBENZYL)-4-NITRO-1H-PYRAZOLE
- 1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE
- 1-(2,6-DICHLOROBENZYL)-4-NITRO-1H-PYRAZOLE These compounds share structural similarities but differ in their specific substituents and functional groups, which can result in different chemical properties and biological activities .
Propriétés
Formule moléculaire |
C20H17Cl2N7O4 |
|---|---|
Poids moléculaire |
490.3 g/mol |
Nom IUPAC |
N-[1-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H17Cl2N7O4/c1-11-5-18(25-28(11)8-13-3-4-14(21)6-17(13)22)24-20(30)19-16(12(2)33-26-19)10-27-9-15(7-23-27)29(31)32/h3-7,9H,8,10H2,1-2H3,(H,24,25,30) |
Clé InChI |
VHUPOBHOLSWPAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=NOC(=C3CN4C=C(C=N4)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorobenzyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900013.png)

![N'~2~,N'~5~-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10900020.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(benzyloxy)-1H-indol-3-yl]prop-2-enenitrile](/img/structure/B10900034.png)
![3'-amino-5-bromo-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B10900036.png)
![4,4'-[(2-chloro-6-fluorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]](/img/structure/B10900049.png)
![(4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone](/img/structure/B10900051.png)
![methyl 4-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B10900052.png)
![6-bromo-2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10900058.png)
![(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B10900059.png)
![3-{(4Z)-4-[3-bromo-5-ethoxy-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10900062.png)
![dimethyl 5-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10900065.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B10900078.png)
